

Spectroscopic and Analytical Characterization of 5-Aminoquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Aminoquinolin-2(1H)-one

Cat. No.: B041705

[Get Quote](#)

Introduction

5-Aminoquinolin-2(1H)-one, with the CAS Number 61317-32-6, is a quinolinone derivative of interest in medicinal chemistry and drug development.^{[1][2][3][4]} Its structure combines a lactam ring with an aromatic amine, suggesting potential for diverse biological activities. This guide provides a comprehensive overview of the expected spectroscopic data for **5-Aminoquinolin-2(1H)-one**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

It is important to note that while the existence of this compound is documented, a complete set of experimentally validated spectroscopic data is not readily available in publicly accessible literature. Therefore, the data presented in the following tables are predicted based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **5-Aminoquinolin-2(1H)-one**. These predictions are based on data from similar quinolinone and aminoquinoline structures.^{[5][6][7][8]}

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	6.4 - 6.6	d	9.0 - 10.0
H-4	7.7 - 7.9	d	9.0 - 10.0
H-6	6.8 - 7.0	d	7.5 - 8.5
H-7	7.2 - 7.4	t	7.5 - 8.5
H-8	7.0 - 7.2	d	7.5 - 8.5
NH (amide)	10.0 - 12.0	br s	-
NH ₂ (amine)	4.5 - 5.5	br s	-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-2	162 - 165
C-3	120 - 123
C-4	138 - 141
C-4a	115 - 118
C-5	145 - 148
C-6	110 - 113
C-7	128 - 131
C-8	118 - 121
C-8a	138 - 141

Table 3: Predicted IR Spectroscopic Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Description
N-H (amide)	3100 - 3300	Stretching, broad
N-H (amine)	3300 - 3500	Stretching, two bands
C-H (aromatic)	3000 - 3100	Stretching
C=O (lactam)	1650 - 1680	Stretching
C=C (aromatic)	1580 - 1620	Stretching
C-N	1250 - 1350	Stretching

Table 4: Predicted Mass Spectrometry Data

Parameter	Predicted Value
Molecular Formula	C ₉ H ₈ N ₂ O
Molecular Weight	160.17 g/mol
Exact Mass	160.0637
Predicted [M+H] ⁺	161.0715
Common Fragments	Loss of CO, loss of NH ₃

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to characterize **5-Aminoquinolin-2(1H)-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **5-Aminoquinolin-2(1H)-one**.
- Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).[9]
- Thoroughly mix the solution to ensure homogeneity.
- Transfer the solution into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: Approximately 16 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.[9]

¹³C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled experiment.
- Spectral Width: Approximately 240 ppm.
- Number of Scans: 1024 or more.
- Relaxation Delay: 2 seconds.[9]

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Apply baseline correction.
- Calibrate the chemical shifts to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[10]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **5-Aminoquinolin-2(1H)-one** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.[11]
- Place a portion of the mixture into a pellet-forming die.
- Press the die under high pressure (several tons) to form a transparent or translucent pellet.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Data Processing:

- Collect a background spectrum of the empty sample compartment.
- Collect the spectrum of the sample pellet.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

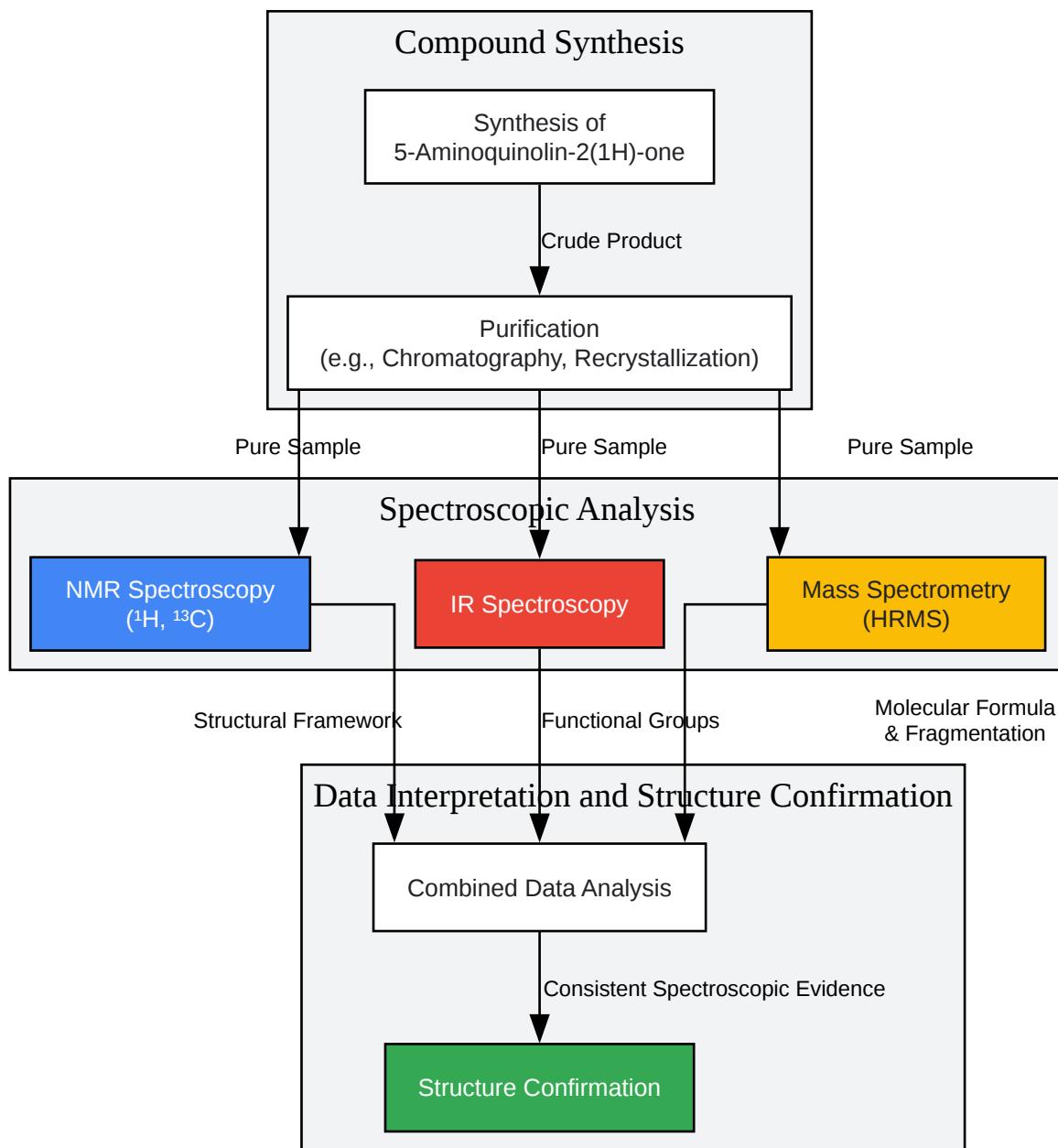
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a stock solution of **5-Aminoquinolin-2(1H)-one** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution with the same solvent to a final concentration of 1-10 μ g/mL.[\[12\]](#)
- A small amount of formic acid (0.1%) can be added to the final solution to promote protonation for positive ion mode analysis.

Acquisition Parameters (Positive ESI Mode):


- Ionization Mode: Electrospray Ionization (ESI), positive.
- Mass Range: m/z 50 - 500.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) mode for fragmentation analysis.

Data Processing:

- The acquired data is processed using the instrument's software.
- The exact mass of the molecular ion ($[M+H]^+$) is determined from the full scan spectrum.
- The fragmentation pattern is analyzed from the MS/MS spectrum to aid in structural elucidation.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like **5-Aminoquinolin-2(1H)-one**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. scbt.com [scbt.com]
- 3. 1stsci.com [1stsci.com]
- 4. anexib.com [anexib.com]
- 5. rsc.org [rsc.org]
- 6. 5-Aminoquinoline(611-34-7) 1H NMR spectrum [chemicalbook.com]
- 7. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. r-nmr.eu [r-nmr.eu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic and Analytical Characterization of 5-Aminoquinolin-2(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041705#spectroscopic-data-nmr-ir-mass-of-5-aminoquinolin-2-1h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com